Cas no 60609-65-6 (1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one)

1-(4-Methoxy-3,5-dimethylphenyl)ethan-1-one is a substituted acetophenone derivative characterized by its methoxy and dimethyl functional groups on the aromatic ring. This compound is of interest in organic synthesis due to its structural features, which facilitate its use as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. The electron-donating methoxy and methyl groups enhance its reactivity in electrophilic aromatic substitution and other transformations. Its well-defined molecular structure ensures consistent performance in synthetic applications. The compound is typically handled under standard laboratory conditions, with stability under inert atmospheres. Its purity and specificity make it a valuable reagent for targeted chemical synthesis.
1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one structure
60609-65-6 structure
Product Name:1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one
CAS No:60609-65-6
MF:C11H14O2
MW:178.227663516998
MDL:MFCD06201228
CID:830640
PubChem ID:2758572
Update Time:2025-05-27

1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3',5'-Dimethyl-4'-methoxyacetophenone
    • 1-(4-Methoxy-3,5-dimethylphenyl)ethanone
    • 4-Acetyl-2,6-dimethylanisole
    • 1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one
    • FS-1702
    • DB-006311
    • DTXSID40374398
    • 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethanone
    • SCHEMBL2796551
    • 3,5-Dimethyl-4-methoxyacetophenone
    • SY112380
    • 4'-Methoxy-3',5'-dimethylacetophenone
    • 4 inverted exclamation mark -Methoxy-3 inverted exclamation mark ,5 inverted exclamation mark -dimethylacetophenone
    • Ethanone, 1-(4-methoxy-3,5-dimethylphenyl)-
    • STK288942
    • ALBB-004403
    • 60609-65-6
    • MFCD06201228
    • CL8650
    • AKOS000299288
    • CS-0313165
    • MDL: MFCD06201228
    • Inchi: 1S/C11H14O2/c1-7-5-10(9(3)12)6-8(2)11(7)13-4/h5-6H,1-4H3
    • InChI Key: OZNRJDZKCCJUJO-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C)=CC(C(C)=O)=CC=1C

Computed Properties

  • Exact Mass: 178.09900
  • Monoisotopic Mass: 178.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.004±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 47-48 ºC (ethyl ether )
  • Boiling Point: 105-110 ºC (1 Torr)
  • Flash Point: 126.5±19.5 ºC,
  • Refractive Index: 1.504
  • Solubility: Very slightly soluble (0.77 g/l) (25 º C),
  • PSA: 26.30000
  • LogP: 2.51460

1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one Security Information

  • HazardClass:IRRITANT

1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one Pricemore >>

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1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:60609-65-6)1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one
Order Number:A868927
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:14
Price ($):248.0
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:60609-65-6)1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one
A868927
Purity:99%
Quantity:5g
Price ($):248.0
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